Ethyl 1-[3-(4-bromophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate hydrochloride
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Overview
Description
Ethyl 1-[3-(4-bromophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate hydrochloride is a synthetic compound with a complex structure that includes a piperidine ring, a bromophenoxy group, and a hydroxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-(4-bromophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate hydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced through a nucleophilic substitution reaction, where a bromophenol derivative reacts with an appropriate electrophile.
Attachment of the Hydroxypropyl Chain: The hydroxypropyl chain is attached via an alkylation reaction, where a hydroxypropyl halide reacts with the piperidine derivative.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(4-bromophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenoxy group can be reduced to form a phenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a phenoxy derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-[3-(4-bromophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[3-(4-bromophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The bromophenoxy group may interact with hydrophobic pockets in proteins, while the hydroxypropyl chain can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(2-(4-bromophenoxy)ethyl)-4-piperidinecarboxylate hydrochloride
- Ethyl 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride
- Ethyl 1-(3-(4-fluorophenoxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride
Uniqueness
Ethyl 1-[3-(4-bromophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate hydrochloride is unique due to the presence of the bromophenoxy group, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 1-[3-(4-bromophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO4.ClH/c1-2-22-17(21)13-7-9-19(10-8-13)11-15(20)12-23-16-5-3-14(18)4-6-16;/h3-6,13,15,20H,2,7-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHIFOAVNZFTBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(COC2=CC=C(C=C2)Br)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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